molecular formula C20H21FO2 B14339240 (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol CAS No. 104761-70-8

(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol

Cat. No.: B14339240
CAS No.: 104761-70-8
M. Wt: 312.4 g/mol
InChI Key: NHYWRIBSCPHRAD-UXHICEINSA-N
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Description

(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is a complex organic compound characterized by its unique structural features. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is notable for its fluorine substitution and hydroxyl groups at specific positions. Its intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol typically involves multi-step organic reactions. The process begins with the preparation of the core benzo[a]anthracene structure, followed by the introduction of fluorine and hydroxyl groups at the desired positions. Common synthetic routes include:

    Cyclization Reactions: Formation of the benzo[a]anthracene core through cyclization of appropriate precursors.

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Hydroxylation: Addition of hydroxyl groups using oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert hydroxyl groups to hydrogen.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) for deprotonation followed by nucleophilic attack.

Major Products Formed

    Oxidation: Formation of 10-fluoro-7,12-dimethylbenzo[a]anthracene-7,12-dione.

    Reduction: Formation of 7,12-dimethylbenzo[a]anthracene-7,12-diol.

    Substitution: Formation of various substituted benzo[a]anthracene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model system to study the effects of fluorine substitution on the reactivity and stability of PAHs. It also serves as a precursor for the synthesis of more complex molecules.

Biology

In biological research, (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is investigated for its potential interactions with biological macromolecules, such as DNA and proteins. Its structural features make it a candidate for studying the mechanisms of mutagenesis and carcinogenesis.

Medicine

The compound is explored for its potential therapeutic applications, including its role as an anticancer agent. Its ability to interact with specific molecular targets in cancer cells is of particular interest.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic devices

Mechanism of Action

The mechanism of action of (7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol involves its interaction with specific molecular targets. The fluorine atom and hydroxyl groups play crucial roles in its binding affinity and reactivity. The compound can form hydrogen bonds and hydrophobic interactions with proteins and nucleic acids, influencing their function and stability. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways and causing oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    10-fluoro-7,12-dimethylbenzo[a]anthracene: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.

    7,12-dimethylbenzo[a]anthracene-7,12-diol: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    7,12-dimethylbenzo[a]anthracene: Lacks both fluorine and hydroxyl groups, making it a simpler structure with different reactivity.

Uniqueness

(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol is unique due to the presence of both fluorine and hydroxyl groups, which significantly influence its chemical and biological properties. The stereochemistry at positions 7 and 12 further adds to its distinctiveness, affecting its interactions with other molecules.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

104761-70-8

Molecular Formula

C20H21FO2

Molecular Weight

312.4 g/mol

IUPAC Name

(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol

InChI

InChI=1S/C20H21FO2/c1-19(22)15-10-8-13(21)11-17(15)20(2,23)18-14-6-4-3-5-12(14)7-9-16(18)19/h7-11,22-23H,3-6H2,1-2H3/t19-,20+/m1/s1

InChI Key

NHYWRIBSCPHRAD-UXHICEINSA-N

Isomeric SMILES

C[C@]1(C2=C(C=C(C=C2)F)[C@](C3=C1C=CC4=C3CCCC4)(C)O)O

Canonical SMILES

CC1(C2=C(C=C(C=C2)F)C(C3=C1C=CC4=C3CCCC4)(C)O)O

Origin of Product

United States

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